molecular formula C20H26N4O3S B2777293 1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide CAS No. 450356-78-2

1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide

Cat. No. B2777293
CAS RN: 450356-78-2
M. Wt: 402.51
InChI Key: SEUBDUARSAWBIB-UHFFFAOYSA-N
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Description

1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide, also known as QNZ, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. QNZ has been found to be effective in inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response.

Scientific Research Applications

Synthesis of Derivatives for Anticancer Activity

Amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared, showing potential cytotoxicity and significant anticancer activity. This illustrates the compound's role in developing anticancer agents through chemical modifications (Nowak et al., 2015).

Antibacterial and Antifungal Applications

Novel derivatives synthesized by Knoevenagel condensation showed significant biological activity against standard bacterial and fungal strains. This indicates the compound's application in designing new antimicrobial agents (ANISETTI & Reddy, 2012).

Development of Antimicrobial Agents

Synthesis of novel compounds incorporating a 1,3,5-triazine moiety with sulfanyl-1,3,4-oxadiazol-2-yl and piperidine derivatives showed noteworthy antimicrobial activity, suggesting the compound's utility in antimicrobial drug discovery (Patel et al., 2012).

Functional Alpha 1-Adrenoceptor Antagonists

Research into arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists highlights the compound's potential application in developing treatments for conditions affected by these receptors, such as lower urinary tract symptoms (Elworthy et al., 1997).

Antimicrobial Activity of Novel Derivatives

A series of derivatives synthesized from bromo-2-fluorobenzaldehyde showed potential antimicrobial activity, underlining the compound's applicability in creating new antimicrobial treatments (Babu et al., 2015).

properties

IUPAC Name

1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c21-18(26)14-9-12-23(13-10-14)17(25)8-2-1-5-11-24-19(27)15-6-3-4-7-16(15)22-20(24)28/h3-4,6-7,14H,1-2,5,8-13H2,(H2,21,26)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUBDUARSAWBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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